![molecular formula C12H21NO4 B14318089 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane CAS No. 105969-78-6](/img/structure/B14318089.png)
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive ring systems where two rings are connected through a single atom. The presence of nitro and dioxaspiro groups in its structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system through a cyclization reaction. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso compounds or other derivatives.
科学研究应用
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic chemistry and reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure may influence its binding to specific enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Spiro[4.5]decane: A simpler spirocyclic compound without the nitro and dioxaspiro groups.
2,3-Dimethyl-1,4-dioxaspiro[4.5]decane: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-(1-Nitroethyl)-1,4-dioxaspiro[4.5]decane: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane is unique due to the combination of its spirocyclic structure, nitro group, and dioxaspiro moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
105969-78-6 |
|---|---|
分子式 |
C12H21NO4 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
2,3-dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H21NO4/c1-8(13(14)15)11-5-4-6-12(7-11)16-9(2)10(3)17-12/h8-11H,4-7H2,1-3H3 |
InChI 键 |
OXEIJXXLWFBVGW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC2(O1)CCCC(C2)C(C)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


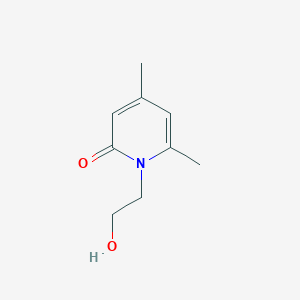

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
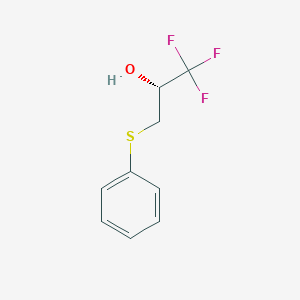
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
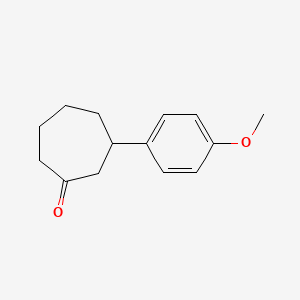
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
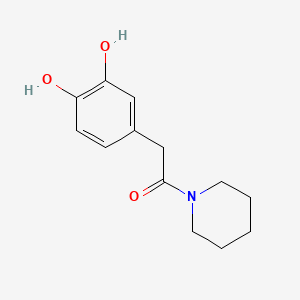
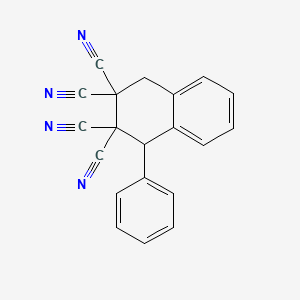
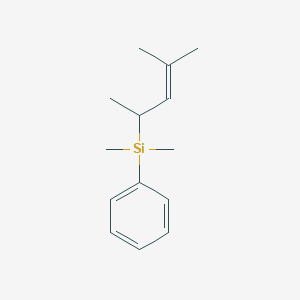

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)


